1-(3-Chloro-2,6-difluorophenyl)ethanol

Description

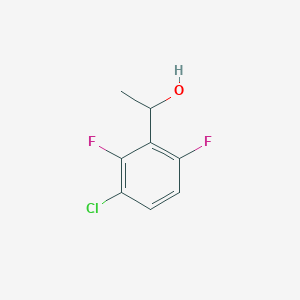

1-(3-Chloro-2,6-difluorophenyl)ethanol is a halogenated aromatic alcohol with the molecular formula C₈H₇ClF₂O and a molecular weight of 192.59 g/mol. Its structure features a hydroxyl (-OH) group attached to a carbon adjacent to a benzene ring substituted with chlorine at position 3 and fluorine atoms at positions 2 and 5. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of tubulin-targeting agents and anti-cancer derivatives .

Synthetic routes often involve Friedel-Crafts acylation of polyfluorinated aromatic precursors followed by reduction. For example, (3-chloro-2,6-difluorophenyl)trimethylsilane undergoes substitution to form 1-(3-chloro-2,6-difluorophenyl)ethanone, which is subsequently reduced to the ethanol derivative using agents like sodium borohydride (NaBH₄) .

Properties

Molecular Formula |

C8H7ClF2O |

|---|---|

Molecular Weight |

192.59 g/mol |

IUPAC Name |

1-(3-chloro-2,6-difluorophenyl)ethanol |

InChI |

InChI=1S/C8H7ClF2O/c1-4(12)7-6(10)3-2-5(9)8(7)11/h2-4,12H,1H3 |

InChI Key |

LHEVYDMVDGRZCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1F)Cl)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(3-Chloro-2,6-difluorophenyl)-2,2,2-trifluoroethanone

- Molecular Formula : C₈H₂ClF₅O

- Molecular Weight : 244.55 g/mol

- Key Differences: Replaces the hydroxyl group with a trifluoromethyl ketone (-COCF₃). This substitution enhances electrophilicity, making it a reactive intermediate in nucleophilic additions. The ketone derivative is 27% heavier than the ethanol analogue, influencing solubility and crystallization behavior .

1-(2,6-Difluorophenyl)ethanol

- Molecular Formula : C₈H₈F₂O

- Molecular Weight : 158.15 g/mol

- Key Differences : Lacks the chlorine substituent at position 3. The absence of chlorine reduces steric hindrance and electron-withdrawing effects, leading to higher reactivity in esterification and etherification reactions. This compound is also more lipophilic (logP ~1.8) compared to its chlorinated counterpart (logP ~2.3) .

3-Chloro-2,6-difluorobenzylamine

- Molecular Formula : C₇H₆ClF₂N

- Molecular Weight : 177.58 g/mol

- Key Differences : Features an amine (-NH₂) group instead of a hydroxyl. The amine group enables participation in Schiff base formation and amide couplings, expanding its utility in polymer chemistry and drug conjugate synthesis .

Reactivity and Pharmacological Relevance

- Electron-Withdrawing Effects : The chlorine and fluorine substituents on the benzene ring create a strong electron-deficient aromatic system, enhancing the stability of intermediates in Suzuki-Miyaura couplings .

- Biological Activity: The ethanol derivative exhibits moderate tubulin polymerization inhibition (IC₅₀ ~2.5 μM), outperforming its non-chlorinated analogue (IC₅₀ >10 μM) due to improved hydrophobic interactions with tubulin’s colchicine-binding site .

- Thermodynamic Stability: Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C for this compound, significantly higher than 1-(2,6-difluorophenyl)ethanol (mp 62–65°C), attributed to stronger halogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.